molecular formula C17H13ClN4O4 B5718996 N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5718996
M. Wt: 372.8 g/mol
InChI Key: BCJQRHHSYRUGEV-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A is a critical protein involved in cell division, and its overexpression has been linked to various types of cancer. MLN8054 has shown promising results in preclinical studies as a potential anti-cancer drug.

Mechanism of Action

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide targets the Aurora A kinase, which is overexpressed in many types of cancer. Aurora A is involved in cell division, and its overexpression can lead to abnormal cell division and tumor formation. N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide inhibits Aurora A, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects. It induces cell cycle arrest in cancer cells by inhibiting the activity of Aurora A kinase. N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide also induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit tumor growth in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. Furthermore, N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have promising anti-cancer activity in vitro and in vivo. However, N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide also has some limitations. It is a small molecule inhibitor, which means that it may have limited efficacy in treating some types of cancer. Additionally, N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide may have off-target effects that could lead to unwanted side effects.

Future Directions

There are several future directions for research on N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide. One area of research is to investigate the efficacy of N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide in combination with other anti-cancer drugs. Another area of research is to investigate the potential of N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide as a therapeutic agent for other diseases, such as Alzheimer's disease. Additionally, further studies are needed to investigate the potential side effects of N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide and to develop strategies to minimize these side effects.

Synthesis Methods

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide is synthesized through a multistep process involving several chemical reactions. The synthesis starts with the reaction of 4-chlorophenol with 4-nitrophenyl chloroformate to form 4-chlorophenyl 4-nitrophenyl carbonate. This intermediate is then reacted with 3-amino-5-methylpyrazole to form the desired product, N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer. Furthermore, N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O4/c1-21-16(6-7-19-21)17(23)20-12-8-13(22(24)25)10-15(9-12)26-14-4-2-11(18)3-5-14/h2-10H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJQRHHSYRUGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide

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